- A Concise, Phosphate-Mediated Approach to the Total Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 2010, 12(7), 1556-1559
Cas no 96829-58-2 (Orlistat)
오를리스탓(Orlistat)은 지방 분해 효소인 리파아제(lipase)의 활성을 선택적으로 억제하는 비흡수성 약물입니다. 이 약물은 위장관에서 식이 지방의 가수분해를 방해하여 지방 흡수를 약 30% 감소시킵니다. 주로 비만 치료에 사용되며, 체중 감량과 유지에 효과적입니다. 오를리스탓은 체계적으로 흡수되지 않아 전신적 부작용이 적은 것이 특징입니다. 약물학적 작용 기전이 명확하며, 당뇨병 및 고지혈증 환자에게도 유용하게 적용될 수 있습니다. 지용성 비타민 흡수에 영향을 줄 수 있어 부작용 관리가 필요합니다.
Orlistat structure
Product Name:Orlistat
CAS 번호:96829-58-2
MF:C29H53NO5
메가와트:495.73482966423
MDL:MFCD05662360
CID:61866
PubChem ID:3034010
Update Time:2025-07-30
Orlistat 화학적 및 물리적 성질
이름 및 식별자
-
- Orlistat
- N-FORMYL-L-LEUCINE (1S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]DODECYL ESTER
- RO-18-0647
- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER
- (-)-TETRAHYDROLIPSTATIN
- XENICAL
- (-)-Tetrahydrolipstatin(EquivalentToOrlistat)
- Orlipastat
- Xenical, (-)-Tetrahydrolipstatin, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester,
- Orlistat, Tetrahydolipstat
- ORLIPASTATUM
- (-)-Tetrahydrolipstatin, Ro-18-0647, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- L-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- N-Formyl-L-leucine (1S)-1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]dodecyl ester
- N-Formyl-L-leucine (S)-1-[[(2S)-3α-hexyl-4-oxooxetane-2β-yl]methyl]dodecyl ester
- Orlistat Powder
- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
- 002
- Alli
- Ro 18-0647
- Tetrahydrolipstatin
- THLP
- (−)-Tetrahydrolipstatin
- Orlipastatum [INN-Latin]
- C29H53NO5
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate
- Orlistat (Alli, Xenical)
- MLS002207022
- N-Formyl-L-le
- L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2α(R*),3β]]- (ZCI)
- L
- Listata
- Ro 18-0647/002
- 96829-58-2
- MLS001423955
- ORLISTAT [MART.]
- NCGC00165856-14
- SW197481-2
- NSC 758881
- NCGC00165856-15
- AHLBNYSZXLDEJQ-FWEHEUNISA-N
- HSDB 7556
- Orlistat (Standard)
- Tox21_111437_1
- R-212
- ORLISTAT [JAN]
- N-formyl-L-leucine (1S)-1-{[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl}dodecyl ester
- SR-01000759417
- HMS3413P06
- BRD-K63343048-001-12-2
- Ro18-0647
- DB01083
- N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester
- Ro-18-0647/002
- UNII-95M8R751W8
- HMS3677P06
- N-Formyl-L-leucine, ester with (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)-2-oxetanone
- ORLISTAT [INN]
- s1629
- Q424163
- Q-201519
- HMS2051I08
- (-)-tetrahydrolipostatin
- N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- 95M8R751W8
- tetrahydrolipastatin
- AB00639987-09
- CHEBI:94686
- ORLISTAT [USP-RS]
- ORLISTAT [ORANGE BOOK]
- CCG-100851
- SMR000466339
- NC00101
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate
- MFCD05662360
- HY-B0218R
- NCGC00165856-01
- DTXCID40820067
- O0381
- CAS-96829-58-2
- ORLISTAT [VANDF]
- CS-0694775
- L-Leucine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester, (2S-(2alpha(R*),3beta))-
- EN300-268136
- Orlistat, >=98%, solid
- BDBM24567
- 104872-04-0
- Ro-180647002
- BIDD:GT0853
- NCGC00095128-01
- Tetrahydrolipstatin;Ro-18-0647
- BCP0726000044
- DTXSID8023395
- NCGC00165856-03
- Ro-180647-002
- Orlistat [USAN:INN:BAN]
- L-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
- Xenical (TN)
- ORLISTAT [WHO-DD]
- (-)-Tetrahydrolipstatin; Orlistat; Ro 18-0647/002; Tetrahydrolipstatin; Xenical; L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2alpha(R*),3beta]]-
- SR-01000759417-5
- SCHEMBL16408
- ORLISTAT [EMA EPAR]
- ORLISTAT [MI]
- [(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-oxetan-2-yl]methyl]dodecyl] (2S)-2-formamido-4-methyl-pentanoate
- HB4009
- BRD-K63343048-001-13-0
- MLS000759448
- BO164179
- NCGC00165856-02
- HY-B0218
- [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
- Tox21_111437
- SR-01000759417-7
- CHEMBL175247
- AB00639987_10
- NS00004788
- 2-formamido-3-[(3-hexyl-4-oxo-oxetan-2-yl)methyl]-2-isobutyl-tetradecanoate
- GTPL5277
- D04028
- Lipase Inhibitor, THL
- ORLISTAT [HSDB]
- BCP9001031
- L-LEUCINE, N-FORMYL-, 1-((3-HEXYL-4-OXO-2-OXETANYL)METHYL)DODECYL ESTER, (2S-(2.ALPHA.(R*),3.BETA.))-
- ORLISTAT [USP MONOGRAPH]
- THL
- Z2379810072
- NSC-758881
- orlistatum
- Orlistat (JAN/USP/INN)
- R212
- ORLISTAT [USAN]
- (2S)-2-formamido-4-methylpentanoic acid [(2S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]tridecan-2-yl] ester
- Orlistat, United States Pharmacopeia (USP) Reference Standard
- KS-1183
- AKOS015894875
- (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate
- Orlistat, Pharmaceutical Secondary Standard; Certified Reference Material
-
- MDL: MFCD05662360
- 인치: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1
- InChIKey: AHLBNYSZXLDEJQ-FWEHEUNISA-N
- 미소: C([C@@H]1OC(=O)[C@H]1CCCCCC)[C@H](CCCCCCCCCCC)OC(=O)[C@@H](NC=O)CC(C)C
- BRN: 3658031
계산된 속성
- 정밀분자량: 495.39200
- 동위원소 질량: 495.392
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 35
- 회전 가능한 화학 키 수량: 23
- 복잡도: 579
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 81.7
- 소수점 매개변수 계산 참조값(XlogP): 10
실험적 성질
- 색과 성상: 백색 결정 분말
- 밀도: 0.976
- 융해점: 43.0 to 47.0 deg-C
- 비등점: 615.9°C at 760 mmHg
- 플래시 포인트: 326.3 oC
- 굴절률: 1.469
- 용해도: DMSO: 19 mg/mL
- PSA: 81.70000
- LogP: 7.90870
- 머크: 6869
- 비선광도: -33 - -36° (c=1, CHCl3)
Orlistat 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- RTECS 번호:OH3167600
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Orlistat 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0381-1G |
Orlistat |
96829-58-2 | >97.0%(HPLC)(N) | 1g |
¥790.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-100mg |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 100mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-250mg |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 250mg |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-25g |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 25g |
¥461.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-1g |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 1g |
¥74.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-5g |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 5g |
¥129.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-100g |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 100g |
¥1538.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S1629-10mM (1mL in DMSO) |
Orlistat (Ro 18-0647) |
96829-58-2 | 99.98% | 10mM (1mL in DMSO) |
¥1053.71 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1629-25mg |
Orlistat (Ro 18-0647) |
96829-58-2 | 99.98% | 25mg |
¥812.99 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1629-100mg |
Orlistat (Ro 18-0647) |
96829-58-2 | 99.98% | 100mg |
¥2187.46 | 2023-09-16 |
Orlistat 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C → rt
참조
합성 방법 2
반응 조건
1.1 Solvents: Dichloromethane ; -10 - -5 °C; 1 h, -5 - 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Process for the preparation of orlistat via formylation of amino-orlistat with formic acid anhydride, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron pentacarbonyl Solvents: Water ; 50 °C; 5 h, 50 °C; 50 °C → rt
1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C
1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C
참조
- Method for preparing weight-reducing medicine orlistat from lipstatin, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 h, 0 °C → rt
참조
- Stereoselective syntheses of (-)-tetrahydrolipstatin via Prins cyclizations, Tetrahedron Letters, 2006, 47(29), 4995-4998
합성 방법 5
반응 조건
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate
참조
- Diastereoselective allylations and crotylations under phase-transfer conditions using trifluoroborate salts: an application to the total synthesis of (-)-tetrahydrolipstatin, Tetrahedron Letters, 2003, 44(44), 8051-8055
합성 방법 6
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt
1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt
1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt
참조
- MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin, Journal of Organic Chemistry, 2012, 77(11), 4885-4901
합성 방법 7
반응 조건
1.1 Reagents: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Catalysts: Cuprous chloride Solvents: Acetonitrile ; 15 °C
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C
1.3 Reagents: Water ; cooled
참조
- Improved synthetic method of antiobesity agent Orlistat, China, , ,
합성 방법 8
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
참조
- Method for preparing orlistat, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Benzenesulfonyl chloride , Hydrochloric acid Solvents: 1-Butanol , Pyridine ; rt; 20 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C
1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C
1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C
참조
- Preparation of orlistat and its intermediate, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
참조
- Oxazoline N-Oxide-Mediated [2+3] Cycloadditions. Application to a Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 1999, 1(5), 753-755
합성 방법 11
반응 조건
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
참조
- A chiron approach to (-)-tetrahydrolipstatin, Synthesis, 2006, (22), 3888-3894
합성 방법 12
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
참조
- Process for preparation of Orlistat and intermediate, China, , ,
Orlistat Raw materials
- (3S,4S)-3-Hexyl-4-(2R)-2-hydroxytridecyl-2-oxetanone
- formic acid anhydride
- L-Leucine, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecylester
- 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-
- (αS)-N,N,N,α-Tetramethylbenzenemethanaminium
- (2S,3S,5R)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-hexyl-3-hydroxyhexadecanoic acid
- N-Formyl-L-leucine
- Lipstatin
Orlistat Preparation Products
Orlistat 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:96829-58-2)Orlistat
주문 번호:sfd5769
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:96829-58-2)Orlistat
주문 번호:A845645
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:06
가격 ($):325.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:96829-58-2)Orlistat
주문 번호:LE1312;LE26512725
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:40
가격 ($):discuss personally
Email:18501500038@163.com
Orlistat 관련 문헌
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
96829-58-2 (Orlistat) 관련 제품
- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)
- 111466-61-6((S,R,R,R)-Orlistat)
- 111466-62-7((S,S,R,R)-Orlistat)
- 3234-28-4(1,2-epoxytetradecane)
- 20859-02-3((S)-2-amino-3,3-dimethylbutanoic acid)
- 6113-61-7(N-Formyl-L-leucine)
- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)
- 96829-59-3(Lipstatin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)